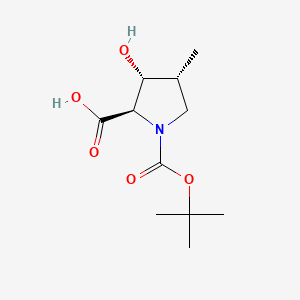

(2R,3R,4R)-1-tert-butoxycarbonyl-3-hydroxy-4-methyl-pyrrolidine-2-carboxylic acid

Description

This compound is a stereochemically defined pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen, a hydroxyl group at position 3, and a methyl substituent at position 2. Its structure is critical in medicinal chemistry and asymmetric synthesis, where stereochemical purity and substituent positioning influence reactivity, solubility, and biological interactions. The Boc group enhances stability during synthetic processes, while the hydroxyl and methyl groups contribute to hydrogen-bonding capacity and steric effects, respectively .

Properties

Molecular Formula |

C11H19NO5 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

(2R,3R,4R)-3-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO5/c1-6-5-12(7(8(6)13)9(14)15)10(16)17-11(2,3)4/h6-8,13H,5H2,1-4H3,(H,14,15)/t6-,7-,8-/m1/s1 |

InChI Key |

DJABYTINMVEPMK-BWZBUEFSSA-N |

Isomeric SMILES |

C[C@@H]1CN([C@H]([C@@H]1O)C(=O)O)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1CN(C(C1O)C(=O)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

(2R,3R,4R)-1-tert-butoxycarbonyl-3-hydroxy-4-methyl-pyrrolidine-2-carboxylic acid, also known as (2R,3R,4R)-1-(tert-butoxycarbonyl)-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid, is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.28 . It is also identified by the CAS number 2891581-18-1 .

General Information

- CAS Number: 2891581-18-1

- Molecular Formula: C11H19NO5

- Molecular Weight: 245.27

- Synonyms: (2R,3R,4R)-1-tert-butoxycarbonyl-3-hydroxy-4-methyl-pyrrolidine-2-carboxylic acid; 1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,3R,4R)-

Applications in Scientific Research

(2R,3R,4R)-1-tert-butoxycarbonyl-3-hydroxy-4-methyl-pyrrolidine-2-carboxylic acid is primarily utilized as a building block in organic synthesis . Its applications are seen in the synthesis of complex molecules with potential pharmacological applications .

Synthesis of GPR40 Agonists

Pyrrolidine derivatives, including (2R,3R,4R)-1-tert-butoxycarbonyl-3-hydroxy-4-methyl-pyrrolidine-2-carboxylic acid, have been explored in the discovery of novel GPR40 agonists for treating type 2 diabetes .

Synthesis of Dopamine Receptor Ligands

This compound is used in synthesizing ligands targeting dopamine D3 receptors (D3R) and μ-opioid receptors (MOR) . These ligands are designed to have optimized physicochemical properties for potential use as safer analgesic agents. The pyrrolidine moiety is a key component in achieving high affinity and selectivity for D3R over D2R .

Example Synthesis Scheme

N-(Boc)-4-hydroxy-l-proline derivatives can be used as precursors in the synthesis of cis- and trans-4-fluoro-l-proline .

- Esterification of (2S,4R)-N-Boc-4-hydroxy-l-proline with O–tert-butyl-N,N-diisopropylisourea yields a tert-butyl ester .

- Hydrolysis of the tert-butyl ester with lithium hydroxide gives (2S,4S)-N-Boc-4-hydroxy-l-proline .

- The resulting product can be further modified through esterification and tosylation to access other precursors .

Synthesis of Enantiomerically Enriched γ-Functionalized α-Amino Acid Derivatives

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine, enabling further functionalization:

Mechanistic Notes :

-

TFA protonates the Boc carbonyl oxygen, triggering elimination of CO₂ and tert-butylene to form a carbamic acid intermediate, which decomposes to the amine.

-

Stereochemistry at the 2, 3, and 4 positions remains unchanged during deprotection .

Carboxylic Acid Functionalization

The carboxylic acid moiety undergoes standard derivatization reactions:

Esterification

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Fischer esterification | Methanol, H₂SO₄ (cat.) | Methyl ester derivative | 85–92% | |

| DCC coupling | DCC, DMAP, R-OH | Activated esters (e.g., pentafluorophenyl ester) | 78% |

Amidation

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| HATU-mediated coupling | HATU, DIPEA, amine | Amide derivatives | 70–88% |

Key Observation : Steric hindrance from the 4-methyl group reduces reaction rates compared to unsubstituted analogs.

Hydroxyl Group Reactivity

The C3 hydroxyl group participates in oxidation and protection/deprotection sequences:

Oxidation

Protection

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Silylation | TBSCl, imidazole | TBS-protected hydroxyl | 90% |

Retro-Dieckmann Ring-Opening Reactions

Under basic conditions, the bicyclic system undergoes retro-Dieckmann cleavage to yield pyrrolidinecarboxylic acids:

| Conditions | Reagents | Product Stereochemistry | Cis/Trans Ratio | Reference |

|---|---|---|---|---|

| LiOH·H₂O in THF/H₂O (0°C) | LiOH | cis-(2S,5R) | 60:40 | |

| NMe₄OH in CH₃CN/H₂O (25°C) | NMe₄OH | trans-(2R,5R) | 34:66 |

Mechanistic Insight :

-

The reaction proceeds via base-induced β-keto ester cleavage, with solvent polarity and counterion coordination influencing stereoselectivity .

-

The Boc group stabilizes intermediates, enhancing selectivity compared to unprotected analogs .

Stereochemical Stability

The compound’s stereochemistry (2R,3R,4R) remains intact under most conditions:

| Condition Tested | Observation | Reference |

|---|---|---|

| Heating to 100°C (neat) | No epimerization at C2, C3, or C4 | |

| Strong base (pH > 12) | Partial racemization at C2 after 24 hours |

Comparative Reactivity Table

| Reaction Type | Rate Relative to Analog * | Steric Influence | Electronic Influence |

|---|---|---|---|

| Boc deprotection | 1.0× | Minimal | Boc carbonyl activation |

| Esterification | 0.6× | High (C4 methyl) | Carboxylic acid acidity |

| Retro-Dieckmann | 1.2× | Moderate | β-keto ester stabilization |

*Analog = 1-Boc-pyrrolidine-2-carboxylic acid (no C3 hydroxyl or C4 methyl).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional differences between the target compound and related pyrrolidine derivatives, focusing on substituent positions, protective groups, and stereochemical configurations.

Substituent Positioning and Stereochemistry

Key Observations :

- Hydroxyl Group Position : The target compound’s hydroxyl group at C3 contrasts with C4-hydroxyl derivatives (e.g., (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid). This positional shift may alter hydrogen-bonding interactions in catalytic or receptor-binding applications .

- Amino vs. Hydroxyl: The (3R,4R)-amino-hydroxy derivative (CAS 148214-90-8) replaces the target’s C3 hydroxyl with an amino group, enabling distinct reactivity (e.g., peptide coupling) .

Functional Group Impact on Physicochemical Properties

- Boc Protection : All compared compounds utilize the Boc group for nitrogen protection, ensuring stability under acidic conditions. However, variations in adjacent substituents (e.g., C4-methyl in the target vs. C4-hydroxyl in others) modulate solubility and crystallinity .

- Hydrophobicity : The C4-methyl group in the target compound increases hydrophobicity compared to hydroxylated analogs, which may influence membrane permeability in drug design .

Research Findings and Implications

- Thermal Stability : While direct data for the target compound are unavailable, related Boc-protected pyrrolidines (e.g., ’s (2R,4R)-3-Boc-2-methyl derivatives) exhibit decomposition temperatures >150°C, suggesting similar stability for the target .

- Biological Activity : Compounds like (3R,4S)-4-(1,3-benzodioxol-5-yl)-pyrrolidine-3-carboxylic acid () demonstrate that hydroxyl and aromatic substituents enhance receptor affinity. The target’s methyl group may reduce polarity but improve metabolic stability .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (2R,3R,4R)-1-tert-butoxycarbonyl-3-hydroxy-4-methyl-pyrrolidine-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves chiral starting materials or catalysts to ensure the desired (2R,3R,4R) stereochemistry. Common steps include:

- Coupling reactions : Use of dicyclohexylcarbodiimide (DCC) to activate carboxylic acids for amide bond formation .

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for optimal reaction kinetics .

- Protection/deprotection : The tert-butoxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen, followed by selective deprotection under acidic conditions .

Q. How can researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve >98% purity .

- Characterization :

- NMR spectroscopy : H and C NMR to confirm stereochemistry and functional groups (e.g., hydroxyl, Boc, and methyl groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] expected at 288.15 g/mol) .

- X-ray crystallography : For absolute stereochemical confirmation, though this requires high-quality single crystals .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity in drug design?

- Methodological Answer :

- The (2R,3R,4R) configuration enhances binding to chiral receptors (e.g., enzymes or GPCRs) due to spatial alignment of the hydroxy and methyl groups. For example:

- Enzyme inhibition : The 3-hydroxy group can form hydrogen bonds with catalytic residues, as seen in similar compounds targeting proteases .

- Pharmacokinetics : Methyl substitution at C4 improves metabolic stability by reducing cytochrome P450-mediated oxidation .

- Experimental validation : Use molecular docking simulations (e.g., AutoDock Vina) paired with in vitro assays (e.g., IC measurements) to correlate stereochemistry with activity .

Q. How can contradictory data in synthetic yields be resolved using analytical methods?

- Methodological Answer :

- Problem : Yield variations (e.g., 50–80%) may arise from competing side reactions (e.g., epimerization at C3).

- Resolution :

- Chiral HPLC : Monitor enantiomeric excess (ee) to detect stereochemical instability during synthesis .

- Reaction monitoring : Use in situ FTIR or F NMR (if fluorinated analogs are used) to track intermediate formation .

- Kinetic studies : Vary temperature and solvent polarity to identify optimal conditions (e.g., lower temperatures minimize epimerization) .

Q. What are the stability profiles of this compound under different storage conditions?

- Methodological Answer :

- Stability challenges : The Boc group is susceptible to acidic hydrolysis, while the hydroxyl group may oxidize under prolonged light exposure .

- Recommended protocols :

- Storage : –20°C in amber vials under inert gas (e.g., argon) to prevent degradation .

- Decomposition analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., free pyrrolidine or carboxylic acid derivatives) .

Q. How can this compound serve as a building block in peptide synthesis?

- Methodological Answer :

- Peptide coupling : Activate the carboxylic acid using HATU or EDCI/HOBt for solid-phase peptide synthesis (SPPS) .

- Applications :

- Conformational restriction : The pyrrolidine ring imposes torsional constraints, enhancing peptide stability against proteolysis .

- Hydrophobic interactions : The tert-butyl group improves membrane permeability in cell-penetrating peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.